Indisetron hydrochloride is a potent and selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist, also known as a serotonin 5-HT3 receptor antagonist. [, , , ] It exhibits a strong affinity for 5-HT3 receptors, comparable to other established 5-HT3 receptor antagonists. [] Developed in Japan, Indisetron hydrochloride is categorized as an antiemetic agent. [, , ] Its primary area of research focuses on its potential to prevent and treat chemotherapy-induced nausea and vomiting (CINV). [, , , , , ] Furthermore, preliminary findings indicate potential applications in mitigating CPT-11-induced diarrhea. [, ]
A specific method for synthesizing Indisetron suitable for industrial production is detailed in a patent. [] This method involves introducing a crude Indisetron product, or its dimethylformamide (DMF) solution, or an aqueous DMF solution of a pharmaceutically acceptable salt of Indisetron, into an aqueous solution of an alkali metal hydroxide or carbonate. This process leads to the precipitation of solid Indisetron. Subsequently, the precipitated Indisetron is filtered and washed until neutral, followed by drying to obtain high-purity Indisetron. []
- Further research is needed to determine the optimal dose and duration of Indisetron therapy for different chemotherapy regimens and patient populations. [] - Investigating the potential benefits of combining Indisetron with other antiemetic agents, such as dexamethasone, could further enhance its efficacy in preventing CINV. []
- Larger, controlled clinical trials are necessary to confirm the efficacy and safety of Indisetron in treating CPT-11-induced diarrhea. [] - Determining the optimal dose and timing of Indisetron administration for this indication requires further investigation. []
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5